Product packaging for Desonide sodium phosphate(Cat. No.:CAS No. 94087-98-6)

Desonide sodium phosphate

Cat. No.: B10822312
CAS No.: 94087-98-6
M. Wt: 540.4 g/mol
InChI Key: IHTZFPUWMRSEMG-PXQDNWDYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Desonide sodium phosphate is a salt form of Desonide, a low-potency synthetic corticosteroid used extensively in dermatological research. This compound is provided for Research Use Only and is not intended for diagnostic, therapeutic, or personal use. Desonide itself is recognized for its anti-inflammatory, antipruritic (anti-itch), and vasoconstrictive properties. Its primary mechanism of action involves interacting with glucocorticoid receptors within the cytoplasm of skin cells . This receptor-steroid complex then translocates to the cell nucleus, where it binds to specific DNA sequences known as glucocorticoid response elements (GREs) . This binding modulates gene transcription, leading to the suppression of pro-inflammatory cytokines and the enhancement of anti-inflammatory protein production . Concurrently, the vasoconstrictive effect of narrowing blood vessels in the applied area reduces the flow of inflammatory cells, thereby minimizing swelling and redness . Researchers value Desonide for its favorable safety profile as a low-potency steroid, making it a candidate for studies involving sensitive skin areas and long-term management of chronic skin conditions . The sodium phosphate group is often incorporated to enhance the water solubility of the compound, which can be a critical factor for certain experimental formulations. When handling this product, researchers should adhere to strict safety protocols. Prolonged use can potentially lead to local skin reactions and, as with all corticosteroids, systemic absorption is possible which may lead to adrenal suppression . Store the compound in a closed container at room temperature, protected from heat, moisture, and direct light .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H31Na2O9P B10822312 Desonide sodium phosphate CAS No. 94087-98-6

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

94087-98-6

Molecular Formula

C24H31Na2O9P

Molecular Weight

540.4 g/mol

IUPAC Name

disodium;[2-[(1S,2S,4R,8S,9S,11S,12S,13R)-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoethyl] phosphate

InChI

InChI=1S/C24H33O9P.2Na/c1-21(2)32-19-10-16-15-6-5-13-9-14(25)7-8-22(13,3)20(15)17(26)11-23(16,4)24(19,33-21)18(27)12-31-34(28,29)30;;/h7-9,15-17,19-20,26H,5-6,10-12H2,1-4H3,(H2,28,29,30);;/q;2*+1/p-2/t15-,16-,17-,19+,20+,22-,23-,24+;;/m0../s1

InChI Key

IHTZFPUWMRSEMG-PXQDNWDYSA-L

Isomeric SMILES

C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1C[C@@H]4[C@]2(OC(O4)(C)C)C(=O)COP(=O)([O-])[O-])CCC5=CC(=O)C=C[C@]35C)O.[Na+].[Na+]

Canonical SMILES

CC1(OC2CC3C4CCC5=CC(=O)C=CC5(C4C(CC3(C2(O1)C(=O)COP(=O)([O-])[O-])C)O)C)C.[Na+].[Na+]

Origin of Product

United States

Molecular and Cellular Mechanisms of Action

Glucocorticoid Receptor Binding and Translocation

The journey of desonide's action begins with its passive diffusion into the target cell and binding to its specific receptor. nih.govnih.gov

In its inactive state, the glucocorticoid receptor (GR) resides in the cytoplasm as part of a large multi-protein complex. nih.govmedchemexpress.cn This complex includes heat shock proteins (HSPs) such as HSP90 and HSP70, as well as other molecules like immunophilins. nih.govplasticsurgerykey.com These proteins maintain the receptor in a conformation that is capable of binding to the steroid but prevents it from translocating to the nucleus. nih.gov Desonide (B1670306), being a lipophilic molecule, enters the cell and binds to the ligand-binding domain of the cytosolic GR. nih.govdrugbank.com This binding event triggers a conformational change in the receptor, leading to the dissociation of the associated heat shock proteins and other chaperone proteins. nih.govplasticsurgerykey.com

Once freed from the inhibitory protein complex, the activated desonide-GR complex can move into the nucleus. nih.govdrugbank.com The unmasking of a nuclear localization signal on the receptor facilitates this translocation. nih.gov Inside the nucleus, these activated receptor-ligand complexes form dimers. plasticsurgerykey.complasticsurgerykey.com These homodimers then bind to specific DNA sequences known as Glucocorticoid Response Elements (GREs), which are located in the promoter regions of target genes. drugbank.complasticsurgerykey.complasticsurgerykey.com This binding to GREs is a critical step that allows the complex to act as a transcription factor, directly influencing the rate of gene transcription. medchemexpress.cn

Gene Expression Modulation

The binding of the desonide-GR complex to GREs leads to significant changes in the synthesis of proteins involved in the inflammatory cascade. drugbank.comscbt.com This modulation occurs through two primary mechanisms: transactivation and transrepression.

A key anti-inflammatory effect of desonide is the suppression of pro-inflammatory gene expression, a process largely mediated by transrepression. patsnap.complasticsurgerykey.com Instead of binding to GREs, the desonide-GR monomer can interact directly with and inhibit other transcription factors that are pivotal to the inflammatory response, such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). plasticsurgerykey.complasticsurgerykey.com By interfering with the function of NF-κB and AP-1, the glucocorticoid receptor prevents them from activating the transcription of numerous pro-inflammatory genes, including those for cytokines (e.g., interleukins), chemokines, and adhesion molecules. patsnap.complasticsurgerykey.complasticsurgerykey.com This effectively reduces the production of substances that promote and sustain inflammation. patsnap.com

Through a process known as transactivation, the desonide-GR dimer binds to GREs and upregulates the transcription of genes with anti-inflammatory properties. plasticsurgerykey.com The most well-characterized of these are the phospholipase A2 (PLA2) inhibitory proteins, collectively known as lipocortins (or annexins). drugbank.comnih.govnih.govajrconline.org Lipocortins play a crucial role in controlling the biosynthesis of potent inflammatory mediators like prostaglandins (B1171923) and leukotrienes. nih.govajrconline.orgprescriberpoint.com They achieve this by inhibiting the enzyme phospholipase A2, which is responsible for releasing arachidonic acid, the common precursor for these mediators, from cell membranes. nih.govprescriberpoint.com Additionally, glucocorticoids can induce the expression of other anti-inflammatory proteins, such as Interleukin-10 (IL-10) and the Interleukin-1 receptor antagonist. nih.gov

Downstream Signaling Pathways

The interaction of desonide with the glucocorticoid receptor triggers a cascade of events that impact multiple downstream signaling pathways, ultimately leading to the resolution of inflammation.

Inhibition of Phospholipase A2 Pathway: As mentioned, the induction of lipocortins directly inhibits phospholipase A2, blocking the arachidonic acid cascade and reducing the production of prostaglandins and leukotrienes. nih.govajrconline.org

Suppression of NF-κB and AP-1 Signaling: By inhibiting these key transcription factors, desonide blocks the signaling pathways that lead to the production of a wide array of pro-inflammatory cytokines, enzymes, and adhesion molecules. plasticsurgerykey.complasticsurgerykey.com

Modulation of MAP Kinase (MAPK) Pathways: Glucocorticoids can influence MAPK signaling pathways, which are involved in cellular responses to stress and inflammation.

Inhibition of Angiogenesis: Some studies on corticosteroids have shown they can inhibit the expression of factors like Vascular Endothelial Growth Factor (VEGF) and Hypoxia-Inducible Factor-1α (HIF-1α), which are involved in the formation of new blood vessels, a component of chronic inflammation. archivesofmedicalscience.com

Reduction of Endoplasmic Reticulum (ER) Stress: Research suggests that glucocorticoids can alleviate ER stress and the unfolded protein response (UPR), which can contribute to inflammatory processes. researchgate.net

Table 1: Key Molecular Targets and Pathways Modulated by Desonide

CategoryTarget/PathwayEffect of DesonideMechanismReference
Transcription FactorsNuclear Factor-kappa B (NF-κB)InhibitedGR monomer interacts with NF-κB, preventing its pro-inflammatory gene transcription (Transrepression). plasticsurgerykey.com, plasticsurgerykey.com
Activator Protein-1 (AP-1)InhibitedGR monomer interacts with AP-1, preventing its pro-inflammatory gene transcription (Transrepression). plasticsurgerykey.com, plasticsurgerykey.com
Induced ProteinsLipocortins (Annexins)InducedGR dimer binds to GREs, increasing transcription (Transactivation). drugbank.com, nih.gov, nih.gov
Interleukin-10 (IL-10)InducedGR dimer binds to GREs, increasing transcription of this anti-inflammatory cytokine. nih.gov
Signaling PathwaysPhospholipase A2 PathwayInhibitedInduced lipocortins inhibit Phospholipase A2, blocking the release of arachidonic acid. nih.gov, ajrconline.org, prescriberpoint.com
Angiogenesis Pathways (VEGF, HIF-1α)InhibitedSuppresses expression of key angiogenic factors. archivesofmedicalscience.com

Phospholipase A2 Inhibition and Arachidonic Acid Cascade Modulation

A cornerstone of desonide sodium phosphate's mechanism is its indirect inhibition of phospholipase A2. drugs.compediatriconcall.comprescriberpoint.com Corticosteroids are understood to act by inducing the synthesis of a class of proteins known as lipocortins. drugbank.compediatriconcall.comwikipedia.org These lipocortins, in turn, inhibit the activity of phospholipase A2. drugs.comprescriberpoint.comajrconline.org

The inhibition of phospholipase A2 is a critical regulatory step in the inflammatory cascade because this enzyme is responsible for the release of arachidonic acid from the phospholipids (B1166683) of cell membranes. nih.govdrugbank.compediatriconcall.com By preventing the release of arachidonic acid, desonide sodium phosphate (B84403) effectively curtails the availability of the primary substrate required for the synthesis of a wide array of pro-inflammatory molecules. drugs.comdrugbank.comprescriberpoint.com

Regulation of Prostaglandin (B15479496) and Leukotriene Biosynthesis

As a direct consequence of modulating the arachidonic acid cascade, this compound significantly impacts the biosynthesis of prostaglandins and leukotrienes. drugs.comdrugbank.compediatriconcall.com These potent mediators of inflammation are synthesized from arachidonic acid through distinct enzymatic pathways. tg.org.au

The reduction in available arachidonic acid leads to decreased production of prostaglandins, which are known to cause vasodilation, increase vascular permeability, and contribute to pain and fever. nih.govnih.gov Similarly, the synthesis of leukotrienes, which are powerful chemoattractants for inflammatory cells and potent bronchoconstrictors, is also suppressed. tg.org.aunih.gov This dual inhibition of prostaglandin and leukotriene production is a key factor in the broad anti-inflammatory effects of this compound. drugs.comdrugbank.com

Immunomodulatory Activities at the Cellular Level

Beyond its impact on inflammatory mediators, this compound exhibits significant immunomodulatory activities by directly influencing the function of various immune cells. patsnap.comspringer.com

Vasoconstrictive Contributions to Anti-inflammatory Effects

By constricting the small blood vessels in the skin, this compound reduces blood flow to the affected area. patsnap.com This leads to a decrease in the delivery of inflammatory cells and mediators to the site of inflammation, which helps to reduce redness and swelling. patsnap.comwebmd.com While the precise mechanism of corticosteroid-induced vasoconstriction is not fully elucidated, it is a clinically relevant action that complements the molecular and cellular anti-inflammatory pathways. wikipedia.org

Synthesis and Structural Elucidation Research

Chemical Synthesis Pathways and Methodologies

The synthesis of desonide (B1670306) sodium phosphate (B84403) typically involves the phosphorylation of its parent compound, desonide. While specific proprietary methods for its industrial production are not extensively detailed in publicly available literature, the general methodologies for creating corticosteroid-21-phosphate esters are well-established and analogous. Axplora, a manufacturer of Desonide Sodium Phosphate API, confirms that it is produced via chemical synthesis from an early-stage starting material in a cGMP environment axplora.com.

A common and direct method for this transformation is the phosphorylation of the 21-hydroxyl group of the corticosteroid. This is often achieved using a suitable phosphorylating agent. An analogous process for the synthesis of Budesonide (B1683875) 21-phosphate, a similar corticosteroid ester, involves the reaction of budesonide with diphosphoryl chloride in a solvent like tetrahydrofuran (B95107) (THF) at low temperatures nih.govresearchgate.net. A similar pathway can be inferred for the synthesis of this compound from desonide.

Figure 1. General reaction scheme for the phosphorylation of a corticosteroid at the C21 position.

An alternative, more recent one-pot synthesis method has been developed for related compounds, which avoids the use of moisture-sensitive and hazardous reagents like diphosphoryl chloride. This process utilizes tetrabutylammonium (B224687) dihydrogen phosphate in the presence of trichloroacetonitrile (B146778) as a coupling agent google.com. This method has been shown to be effective for the synthesis of Budesonide 21-phosphate and results in good yields google.com. The resulting phosphate ester is then typically converted to its disodium (B8443419) salt by treatment with a sodium base, such as sodium hydroxide, to yield the final water-soluble product nih.govresearchgate.netgoogle.com.

The synthesis of the precursor, desonide, starts from prednisone (B1679067) acetate (B1210297) and involves a series of reactions including elimination, oxidation, condensation, reduction, and hydrolysis. This multi-step process is designed to be environmentally friendly by recycling solvents and avoiding the use of heavy metals.

Structural Characterization in Research Contexts

The structural elucidation of this compound is essential to confirm its identity, purity, and stereochemistry. A variety of analytical techniques are employed for this purpose.

Spectroscopic Methods: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural analysis of this compound and related compounds. Both ¹H and ³¹P NMR spectroscopy are particularly informative. In the ¹H NMR spectrum, characteristic signals would confirm the presence of the steroid backbone and the phosphate group's effect on adjacent protons. For analogous corticosteroid phosphates like dexamethasone (B1670325) phosphate, ¹H and ¹⁹F NMR have been used to detect the drug and its metabolites in biological fluids nih.govresearchgate.net. ³¹P NMR spectroscopy provides a direct method to observe the phosphorus atom and confirm the formation of the phosphate ester alpaipars.com.

Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of the molecule, further confirming its structure. For instance, liquid chromatography-mass spectrometry (LC-MS/MS) is a highly sensitive method used for the determination of related compounds like dexamethasone and its sodium phosphate ester in various matrices researchgate.net.

Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of this compound and for separating it from any related impurities or degradation products google.comajrconline.org. HPLC methods are often coupled with UV detection, as the α,β-unsaturated ketone in the A-ring of the steroid structure is a strong chromophore meddocsonline.org.

X-ray Crystallography: While a crystal structure for this compound is not readily available in public databases, the crystal structure of its parent compound, desonide, has been determined and is available in the Crystallography Open Database (COD) under the number 3500095 nih.gov. X-ray crystallography provides the precise three-dimensional arrangement of atoms in a molecule, confirming its absolute configuration wikipedia.org. The data for desonide reveals a tetragonal crystal system with space group P 41 21 2 nih.gov. This structural information for desonide serves as a foundational reference for the stereochemical integrity of the steroid backbone in its phosphate derivative.

Interactive Data Table: Structural and Physicochemical Properties of Desonide and this compound
PropertyDesonideThis compound
Molecular Formula C₂₄H₃₂O₆C₂₄H₃₁Na₂O₉P
Molecular Weight 416.51 g/mol 540.45 g/mol
IUPAC Name (1S,2S,4R,8S,9S,11S,12S,13R)-11-hydroxy-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.0²,⁹.0⁴,⁸.0¹³,¹⁸]icosa-14,17-dien-16-onedisodium;[2-[(1S,2S,4R,8S,9S,11S,12S,13R)-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.0²,⁹.0⁴,⁸.0¹³,¹⁸]icosa-14,17-dien-8-yl]-2-oxoethyl] phosphate
CAS Number 638-94-894087-98-6
InChIKey WBGKWQHBNHJJPZ-LECWWXJVSA-NIHTZFPUWMRSEMG-PXQDNWDYSA-L

Stereochemical Investigations and Implications

The stereochemistry of this compound is complex and critical to its biological function as a glucocorticoid receptor agonist drugbank.com. The steroid nucleus contains multiple chiral centers, and their specific spatial arrangement is essential for receptor binding and subsequent anti-inflammatory activity.

The IUPAC name of desonide, (1S,2S,4R,8S,9S,11S,12S,13R)-11-hydroxy-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.0²,⁹.0⁴,⁸.0¹³,¹⁸]icosa-14,17-dien-16-one, precisely defines the absolute configuration at each of its stereocenters nih.gov. The synthesis of this compound starts with desonide, which already possesses the required stereochemistry. The phosphorylation reaction at the C21 hydroxyl group is not expected to alter the stereochemistry of the existing chiral centers within the steroid core. Therefore, this compound retains the same stereochemical configuration as the parent desonide molecule.

The implications of this defined stereochemistry are profound. The specific three-dimensional shape of the molecule allows it to fit into the ligand-binding pocket of the glucocorticoid receptor, initiating a conformational change in the receptor that leads to the modulation of gene expression and the ultimate anti-inflammatory effect drugbank.compediatriconcall.com. Any alteration in the stereochemistry at any of the chiral centers would likely lead to a significant reduction or complete loss of biological activity, as the precise fit with the receptor would be compromised. The stereochemical integrity is thus a critical quality attribute that is carefully controlled during the synthesis and manufacturing process.

Stability and Degradation Kinetics Research

Forced Degradation Studies and Identification of Degradation Products

Forced degradation, or stress testing, demonstrates the specificity of stability-indicating analytical methods and helps in understanding how the drug substance changes under various influences. Studies have shown that Desonide (B1670306) is particularly sensitive to both acidic and basic environments. scirp.orgscirp.org

Under acidic conditions, Desonide undergoes significant degradation. ajrconline.org The primary known degradant identified from acid-forced degradation studies is Desonide-21-dehydro. scirp.orgscirp.orgscirp.org This finding highlights the lability of the side chain under low pH conditions.

Desonide also demonstrates instability in alkaline environments. ajrconline.org Research indicates that a major degradation product formed during base-forced degradation studies is 16-Alpha-Hydroxy prednisolone. scirp.orgscirp.orgscirp.org Furthermore, studies have shown that another impurity can form rapidly even under mild alkaline conditions at room temperature. researchgate.net The oxidative cleavage of the alpha-ketol group of desonide can be induced by alkaline hydrogen peroxide, leading to the formation of a C-17-carboxylic acid. researchgate.net

The compound is susceptible to oxidative stress. ajrconline.orgscirp.org A significant degradation product of desonide, particularly observed in ointment formulations, is the C-17-carboxylic acid, which results from the oxidative cleavage of the alpha-ketol group. researchgate.net Another impurity has also been reported to be generated through an oxidative degradation pathway. researchgate.net

Thermal and photolytic stress studies are essential for determining appropriate storage and handling conditions. Research has shown that Desonide is unstable when exposed to UV light. nih.govmdpi.com A commercially available hair solution of desonide was found to be particularly photolabile, with its content dropping below 90% after just two hours of UVA irradiation. nih.govmdpi.com

To mitigate this photodegradation, the use of UV filters has been investigated. The addition of benzophenone-3 to a desonide hair solution significantly enhanced its photostability. nih.gov In a formulation containing 0.3% benzophenone-3, the remaining desonide content was approximately 98% after 15 hours of direct UVA radiation exposure, compared to a significant loss in preparations without the filter. nih.gov The degradation kinetics for these photolytic processes were also determined. nih.gov

Table 1: Effect of Benzophenone-3 on Desonide Photostability under UVA Irradiation
FormulationIrradiation Time (hours)Remaining Desonide Content (%)
Commercial Hair Solution (without BP-3)2<90
Commercial Hair Solution (without BP-3)15~39
Hair Solution with 0.3% Benzophenone-31598.61
F1 Formulation (without BP-3) under UVC444.4
F7 Formulation (with BP-3) under UVC471.3
F7 Formulation (with BP-3) under UVC853.0

The presence of methanol (B129727), either as a residual solvent or as a component in the formulation's diluent, can lead to the formation of a specific degradation product. scirp.orgscirp.org Studies have identified a methoxy (B1213986) degradant of Desonide under these conditions. scirp.org It is proposed that this impurity is generated when the Desonide-21-dehydro compound, a primary acid degradant, reacts with a methanol group. scirp.orgscirp.org Mass spectral fragmentation analysis confirmed the presence of the methoxy group on the C-17 sidechain. scirp.orgscirp.org

Kinetic Studies of Degradation Processes

Kinetic studies are performed to understand the rate at which a drug degrades. For Desonide, the kinetics of photodegradation have been specifically investigated. nih.gov When comparing a formulation without a UV filter to one containing benzophenone-3 under UVC irradiation, the rate of degradation was determined to define the reaction order and reaction rate. nih.gov In stability studies of desonide-loaded microemulsion gels, the rate of degradation was found to increase with an increase in temperature. meddocsonline.org

Table 2: Summary of Forced Degradation Studies on Desonide
Stress ConditionMajor Degradation Products IdentifiedReference
Acidic HydrolysisDesonide-21-dehydro scirp.orgscirp.orgscirp.org
Alkaline Hydrolysis16-Alpha-Hydroxy prednisolone, C-17-carboxylic acid scirp.orgscirp.orgscirp.orgresearchgate.net
Oxidative DegradationC-17-carboxylic acid researchgate.netresearchgate.net
Photolytic Degradation (UV)Various photoproducts nih.govmdpi.com
Methanol-Induced DegradationMethoxy degradant of Desonide scirp.orgscirp.orgscirp.org

Strategies for Enhancing Chemical Stability in Research Formulations

The chemical stability of active pharmaceutical ingredients is a critical attribute that can influence their efficacy and safety. For corticosteroids like Desonide sodium phosphate (B84403), maintaining stability in various formulations is a key focus of research. Instability can be prompted by several factors including pH, temperature, light, and interactions with excipients. scirp.orgresearchgate.net Degradation can lead to a loss of potency and the formation of potentially harmful impurities. scirp.orgscirp.org This section explores research-based strategies to enhance the chemical stability of compounds like Desonide sodium phosphate in formulations, focusing on the roles of antioxidants, photoprotective agents, and excipients.

Investigation of Antioxidant and Photoprotective Agents

The molecular structure of corticosteroids, particularly the dihydroxyacetone side chain, makes them susceptible to oxidative degradation. nih.gov While direct research on this compound is limited, studies on related corticosteroids provide valuable insights into potential stabilization strategies.

Antioxidants

Photoprotective Agents

Corticosteroids can also be susceptible to photodegradation when exposed to light, particularly UV radiation. rsc.orgnih.gov This can lead to the formation of various photoproducts, which may lack therapeutic activity or have undesirable effects. nih.govdntb.gov.ua Research on desonide hair lotion demonstrated that the compound is unstable under UVA light, with significant degradation occurring after prolonged exposure. researchgate.net

The inclusion of photoprotective agents, such as benzophenone-3, has been investigated to shield the active ingredient from light-induced degradation. researchgate.net Studies on other corticosteroids like dexamethasone (B1670325) and prednisone (B1679067) have shown that micellar systems can offer a photoprotective effect, likely by sequestering the drug molecules within the micellar core and away from reactive oxygen species generated by light exposure. rsc.org

A study on the photodegradation of prednisolone, another corticosteroid, highlighted that the process can involve both direct photolysis and reactions with photogenerated reactive oxygen species (ROS), such as hydroxyl radicals. researchgate.net This underscores the importance of protecting formulations from light to prevent the initiation of these degradation pathways.

The following table summarizes the findings from a photodegradation study on a Desonide hair lotion, illustrating the impact of UVA exposure over time.

Exposure Time (hours)Residual Desonide Content (%)
0100
15~39
7296.5 (API only)

This table illustrates the percentage of desonide remaining in a hair lotion formulation after exposure to UVA light for different durations, as reported in a specific study. researchgate.net The data for the 72-hour exposure refers to the active pharmaceutical ingredient (API) alone, not the full formulation.

Impact of Excipients on Compound Stability

Excipients are essential components of pharmaceutical formulations, but they can also influence the stability of the active ingredient. researchgate.netscirp.org The chemical nature of the excipients, their purity, and their potential to interact with the drug substance are all critical considerations.

For corticosteroids, the formulation's pH is a crucial factor. scirp.org A study on Desonide revealed its sensitivity to both acidic and basic conditions, leading to the formation of different degradation products. scirp.orgscirp.org For example, Desonide-21-dehydro was identified as a major degradant under acidic conditions. scirp.orgscirp.org Therefore, the selection of buffering agents and pH modifiers is critical for maintaining the stability of this compound in aqueous formulations. A patent for a Desonide cream highlights the importance of adjusting the pH to a range of 4.0-5.0 to improve high-temperature stability and inhibit the formation of impurities. google.com

The type of vehicle used (e.g., cream, ointment, lotion) also plays a significant role in stability. scirp.orgscirp.org In some cases, excipients can directly participate in degradation reactions. For instance, the presence of methanol in a formulation was found to degrade Desonide into a methoxy derivative. scirp.org

Recent research on an ophthalmic formulation of this compound highlights the use of polymers like xanthan gum. researchgate.netresearchgate.netnih.gov While primarily used to increase viscosity and mucoadhesion, such polymers can also create a stable matrix for the drug, potentially protecting it from degradation. dntb.gov.uanih.gov Another example includes a patent that describes the use of omega-6 acids, such as linoleic acid found in safflower oil, to reduce the isomerization of hydrocortisone (B1673445) 17-butyrate, a related corticosteroid. google.com This suggests that certain lipid-based excipients could have a stabilizing effect.

The following table summarizes the degradation of Desonide under various stress conditions, as detailed in a stability-indicating HPLC method development study.

Stress ConditionDegradation DetailsReference
Acidic (2N HCl, 60°C, 30 min)Degradation observed. ajrconline.org
Alkaline (2N NaOH, 60°C, 30 min)Degradation observed. ajrconline.org
OxidativeDegradation observed. ajrconline.org
Dry HeatDegradation observed. ajrconline.org
PhotostabilityDegradation observed. ajrconline.org

This table outlines the conditions under which Desonide was found to degrade, indicating its susceptibility to various environmental factors. ajrconline.org

Advanced Analytical Methodologies for Research

Chromatographic Techniques for Purity and Degradant Analysis

Chromatography is a cornerstone of pharmaceutical analysis, and various techniques are utilized to assess the quality of Desonide (B1670306) sodium phosphate (B84403). These methods offer high-resolution separation and sensitive detection, enabling the quantification of the main component and the identification of trace-level impurities.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of Desonide sodium phosphate in bulk drug substances and pharmaceutical formulations. ajrconline.org The development of a robust and reliable HPLC method is a critical step in ensuring accurate and reproducible results.

The choice of the stationary phase is paramount in achieving the desired separation. For the analysis of corticosteroids like this compound, reversed-phase columns are commonly employed. An Altima C18 column (100 x 4.6 mm, 5µm) has been utilized for the quantification of Desonide. ajrconline.org Another study on Desonide employed an Inertsil ODS-3V column (4.6 × 250 mm, 5.0 µm particle size). scirp.org The C18 stationary phase, with its octadecylsilane (B103800) coating, provides a nonpolar environment that effectively retains the moderately nonpolar Desonide molecule, allowing for its separation from more polar or less polar impurities. The selection of a specific C18 column often depends on the desired selectivity and the nature of the potential impurities.

The mobile phase composition plays a critical role in controlling the retention and elution of this compound and its related substances. A common approach involves a mixture of an aqueous buffer and an organic modifier. For instance, a mobile phase consisting of a potassium dihydrogen phosphate buffer (pH 4.8) and acetonitrile (B52724) in a 45:55 v/v ratio has been used for the isocratic elution of Desonide. ajrconline.org

In other methods, a gradient elution strategy is employed to achieve better separation of a wider range of impurities with varying polarities. A gradient method for Desonide analysis utilized a 0.05 M potassium phosphate monobasic buffer (pH 4.5) as mobile phase A and acetonitrile as mobile phase B. scirp.org The gradient program was set as follows:

Time (min)% Solution B (Acetonitrile)
0.005
5.0025
30.0040
35.0040
45.0080
50.0080
52.005
65.005
This table is based on a gradient method developed for the analysis of Desonide. scirp.org

For steroid phosphates, which are known to interact with metal surfaces in the LC system, the use of mobile phase additives like chelating agents can be considered, although they may suppress mass spectrometry signals. waters.com An alternative is the use of specialized columns with hybrid organic-inorganic surfaces that minimize these interactions. lcms.cz

Ultraviolet (UV) detection is the most common method for the quantification of this compound due to the presence of a chromophore in its structure. The detection wavelength is typically set at the absorption maximum of the compound to ensure maximum sensitivity. For Desonide, detection is commonly performed at 240 nm or 254 nm. ajrconline.orggoogle.com A study on Desonide lotion utilized a detection wavelength of 244 nm. researchgate.net The choice of wavelength can be optimized to enhance the signal-to-noise ratio and to detect specific impurities.

ParameterCondition
Mobile Phase Phosphate buffer pH 4.8: Acetonitrile (45:55 v/v)
Column Altima C18 (100 mm x 4.6 mm, 5 µm)
Column Temperature 30°C
Wavelength 240 nm
Injection Volume 10 µl
Flow Rate 1.0 ml/min
Run Time 6 min
Retention Time 3.555 min
This table summarizes the optimized chromatographic conditions for the estimation of Desonide in bulk and pharmaceutical formulations. ajrconline.org

For the comprehensive identification and characterization of impurities, a more powerful technique like Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS) is employed. scirp.org This hyphenated technique combines the high separation efficiency of UPLC with the high sensitivity and specificity of tandem mass spectrometry, making it an invaluable tool for impurity profiling. resolvemass.caajrconline.org

In the context of Desonide, UPLC-MS/MS is particularly useful for identifying unknown degradation products that may form during stability studies. scirp.org For instance, in the analysis of a Desonide lotion, an unknown impurity was detected and subsequently characterized using UPLC-MS/MS. scirp.org It's important to note that mobile phases containing non-volatile buffers like sodium phosphate, which are common in HPLC methods, are not compatible with MS detection. scirp.org Therefore, method development for UPLC-MS/MS requires the use of volatile buffers, such as ammonium (B1175870) formate. scirp.org Electrospray ionization (ESI) in positive ion mode is often selected for the mass spectrometric analysis of corticosteroids. scirp.org

The use of systems with hybrid surface barriers can significantly improve the bioanalytical performance for steroid phosphates by minimizing analyte-metal surface interactions, leading to better peak shapes and enhanced sensitivity. labrulez.com

High-Performance Thin-Layer Chromatography (HPTLC) is a planar chromatographic technique that offers several advantages for stability studies, including the ability to analyze multiple samples simultaneously and the simplicity of sample preparation. It is particularly well-suited for investigating the photodegradation of photosensitive drugs like corticosteroids. researchgate.net

In a typical HPTLC method for a corticosteroid, a pre-coated silica (B1680970) gel 60 F254 plate is used as the stationary phase. researchgate.net The mobile phase is optimized to achieve good separation between the parent drug and its photodegradants. For example, a mobile phase of ethyl acetate (B1210297), n-hexane, and glacial acetic acid in a 7:3:0.1 (v/v/v) ratio has been used for the analysis of Desonide. researchgate.net After development, the plate is scanned densitometrically at a specific wavelength, such as 253 nm, to quantify the separated components. researchgate.net

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

Method Validation Parameters in Analytical Research

The validation of analytical methods is a critical process in pharmaceutical research and quality control, ensuring that a method is suitable for its intended purpose. For a compound like this compound, this involves a rigorous evaluation of several performance characteristics as stipulated by guidelines from bodies like the International Conference on Harmonisation (ICH). ajrconline.orgasiapharmaceutics.infoajrconline.org These parameters collectively demonstrate the reliability, accuracy, and precision of the analytical procedure.

Linearity, Limit of Detection (LOD), and Limit of Quantitation (LOQ)

Linearity establishes the relationship between the concentration of an analyte and the corresponding analytical signal. A method is considered linear if this relationship is directly proportional over a specified range. In the analysis of the closely related compound, Desonide, using Reverse Phase High-Performance Liquid Chromatography (RP-HPLC), excellent linearity has been demonstrated. ajrconline.orgajrconline.org Research has shown a linear relationship between concentration and peak area in the range of 2.5 to 15 µg/mL, with a correlation coefficient (r²) of 0.999. ajrconline.orgajrconline.org Other studies have confirmed linearity in ranges of 2.5–50 μg/mL and 10 to 100 µg/mL, consistently yielding correlation coefficients greater than 0.999, indicating a strong linear relationship. researchgate.netresearchgate.net

The Limit of Detection (LOD) represents the lowest concentration of an analyte that can be reliably detected by the analytical method, though not necessarily quantified with accuracy. The Limit of Quantitation (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. asiapharmaceutics.info These parameters are crucial for determining the sensitivity of a method, particularly for impurity profiling or trace analysis. For Desonide, validated HPLC methods have established an LOD of 0.040 µg/mL and an LOQ of 0.121 µg/mL, highlighting the method's high sensitivity. ajrconline.orgajrconline.org For comparison, various UV spectrophotometric methods developed for another corticosteroid phosphate, Dexamethasone (B1670325) Sodium Phosphate, showed LOD values ranging from 0.65 to 0.93 µg/mL and LOQ values from 1.95 to 2.79 µg/mL, depending on the specific technique used. researcher.life

Table 1: Linearity, LOD, and LOQ Data for Desonide and Related Corticosteroids

Compound Analytical Method Linearity Range (µg/mL) Correlation Coefficient (r²) LOD (µg/mL) LOQ (µg/mL) Reference
Desonide RP-HPLC 2.5 - 15 0.999 0.040 0.121 ajrconline.org, ajrconline.org
Corticosteroids HPLC 2.5 - 50 ≥0.999 N/A N/A researchgate.net
Desonide LC 10 - 100 >0.9999 N/A N/A researchgate.net
Dexamethasone Sodium Phosphate UV Spectrophotometry (FSD) 2.00 - 32.00 N/A 0.65 1.95 researcher.life

This table presents data from various studies on Desonide and other corticosteroids to illustrate typical validation parameters. Data for Desonide is used as a close analogue for this compound.

Advancement of Analytical Standards

The analytical standards for corticosteroids, including phosphate esters like this compound, have evolved significantly, moving towards more sensitive, specific, and robust technologies. Historically, techniques such as immunoassays were used, but they often lacked the specificity and reproducibility required for rigorous pharmaceutical analysis. ekjo.org The current gold standard for the analysis of corticosteroids is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). mdpi.com

This shift is driven by the need for methods that can accurately quantify analytes in complex matrices and distinguish between structurally similar compounds and their degradation products. nih.govscirp.org High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are now predominant, offering superior selectivity and sensitivity. tandfonline.com

A significant challenge in the analysis of steroid phosphates is their propensity to adsorb to metal surfaces within the LC flow path, which can lead to poor peak shape, low recovery, and poor reproducibility. waters.com To address this, advancements in column and system technology have been crucial. The development of technologies like MaxPeak High Performance Surfaces (HPS) involves creating an inert barrier between the sample and the metal components of the system. This innovation has been shown to significantly improve the recovery, peak shape, and reproducibility for metal-sensitive compounds like Dexamethasone Sodium Phosphate and Betamethasone (B1666872) Sodium Phosphate, eliminating the need for time-consuming system passivation. waters.com

Furthermore, advanced multidimensional chromatography techniques, such as two-dimensional liquid chromatography coupled to high-resolution mass spectrometry (2D LC-IT-TOF MS), have been developed. nih.gov These methods provide enhanced separation power, allowing for the characterization of impurities in Desonide formulations that may co-elute or be incompatible with standard one-dimensional LC-MS methods. nih.gov Such advanced methodologies are vital for comprehensive stability studies and ensuring the quality and safety of pharmaceutical products. scirp.org The continuous development of analytical reference standards and methods ensures that the quantification and characterization of compounds like this compound meet increasingly stringent regulatory requirements. medchemexpress.com

Table 3: List of Chemical Compounds

Compound Name
Acetonitrile
Betamethasone Sodium Phosphate
Desonide
This compound
Dexamethasone Sodium Phosphate
Ethyl Acetate
Glacial Acetic Acid
Hydrocortisone (B1673445) Phosphate Triethylamine
Methanol (B129727)
Methylparaben
n-Hexane
Orthophosphoric Acid
Potassium Dihydrogen Phosphate
Potassium Phosphate Monobasic
Propyl Gallate
Sorbic Acid

Formulation Science and Drug Delivery System Research

Nanocarrier-Based Delivery Systems

Research into nanocarrier-based delivery systems for Desonide (B1670306) sodium phosphate (B84403) is an emerging area. While extensive research on specific nanocarrier formulations for this compound is not widely documented in publicly available literature, the principles of these advanced delivery systems hold promise for enhancing its therapeutic potential.

Microemulsion-Based Formulations for Enhanced Permeation

Specific studies focusing on microemulsion-based formulations exclusively for Desonide sodium phosphate to enhance permeation are not prominently available in the reviewed scientific literature. However, microemulsions are well-established systems for improving the solubility and skin penetration of various corticosteroids.

Other Nanocarrier Approaches for Targeted Delivery

While targeted delivery of this compound using specific nanocarriers like liposomes or nanoparticles is a viable research direction, dedicated studies on this topic are limited. For context, other corticosteroids, such as betamethasone (B1666872) sodium phosphate and dexamethasone (B1670325) sodium phosphate, have been investigated for encapsulation in liposomes for topical application to inflamed areas. epo.org These systems are designed for site-specific drug delivery, which could potentially minimize systemic absorption and associated side effects. googleapis.com

Ophthalmic Formulation Research

Significant research has been conducted on the development of ophthalmic formulations containing this compound, particularly for managing ocular surface discomfort and inflammation. mdpi.comprobiologists.comresearchgate.netmdpi.comnih.govsciprofiles.comresearchgate.netprnewswire.co.ukresearcher.liferesearchgate.netmediaconnect.comdntb.gov.uaresearchgate.netmdpi.comnih.govarvojournals.org

Development of Eye Drop Formulations with Adjuvants (e.g., Xanthan Gum Combinations)

A notable area of research involves a novel ophthalmic formulation, referred to as XanterDES, which combines 0.025% this compound with 0.2% xanthan gum. mdpi.comresearchgate.netmdpi.comnih.govsciprofiles.comresearchgate.net This preservative-free, single-dose solution is designed to relieve eye discomfort and irritation caused by environmental factors. pharmacyloreto.com The inclusion of xanthan gum, a natural mucoadhesive polymer, aims to lubricate the ocular surface and increase the residence time of the active ingredient. probiologists.comresearchgate.netresearchgate.net This formulation leverages the anti-inflammatory properties of a low-concentration corticosteroid to support the lubricating action of the xanthan gum against mild ocular surface irritations. pharmacyloreto.comresearchgate.net

Clinical investigations have explored the efficacy and safety of this combination in patients with dry eye disease and those undergoing cataract surgery. probiologists.comprnewswire.co.uk The findings suggest that the addition of this compound 0.025% with xanthan gum 0.2% can significantly improve the signs and symptoms of ocular surface disease post-surgery. probiologists.com

Rheological and Mucoadhesive Characterization of Ophthalmic Vehicles

The biophysical properties of ophthalmic vehicles are crucial for their performance. The rheological and mucoadhesive characteristics of the this compound and xanthan gum formulation (XanterDES) have been compared to other formulations, such as one containing hyaluronic acid and hydrocortisone (B1673445). mdpi.comresearchgate.netmdpi.comnih.govsciprofiles.comresearchgate.net

Studies have shown that the XanterDES formulation exhibits pseudoplastic properties, meaning its viscosity decreases with increasing shear rate, which can improve comfort upon instillation. mdpi.comresearchgate.net Furthermore, it has demonstrated enhanced mucoadhesive properties compared to the hyaluronic acid-based formulation. mdpi.comresearchgate.net These characteristics are attributed to the xanthan gum component, which interacts with the mucinous layer of the tear film, promoting retention on the ocular surface. mdpi.comnih.gov

Table 1: Comparative Properties of Ophthalmic Formulations

PropertyXanterDES (0.025% this compound, 0.2% Xanthan Gum)Comparator (0.001% Hydrocortisone, 0.2% Hyaluronic Acid)
Rheological Behavior PseudoplasticNot specified in detail in the provided results
Mucoadhesive Properties EnhancedLower than XanterDES

This table is based on findings from a study comparing the two formulations. mdpi.comresearchgate.net

Investigating Ocular Penetration and Distribution in Preclinical Models

Preclinical studies using animal models have been instrumental in evaluating the pharmacodynamic properties and ocular distribution of this compound formulations.

In a rabbit model of lipopolysaccharide (LPS)-induced uveitis, a low concentration of 0.025% this compound demonstrated significant inhibitory activity localized to the eye's surface and was effective in reducing corneal edema, unlike a higher 0.25% concentration. mdpi.comresearchgate.netnih.govsciprofiles.com This suggests that a lower concentration is sufficient for surface-level inflammation while potentially minimizing deeper ocular penetration. Desonide is a non-fluorinated corticosteroid with a nonsymmetric 16, 17-acetyl substitution, which is believed to contribute to its low ocular penetration and absorption. mdpi.comnih.gov

In a murine model of dry eye, the formulation of 0.025% this compound with 0.2% xanthan gum was superior in preventing both tear volume reduction and corneal damage compared to a formulation with hydrocortisone and hyaluronic acid. mdpi.comresearchgate.netnih.govsciprofiles.com

Table 2: Preclinical Efficacy of this compound Formulations

Preclinical ModelKey Findings
Rabbit Model (LPS-induced uveitis) 0.025% this compound effectively reduced corneal edema with localized surface activity. mdpi.comresearchgate.netnih.govsciprofiles.com
Murine Model (Dry Eye) The combination of 0.025% this compound and 0.2% xanthan gum prevented tear volume reduction and corneal damage more effectively than a comparator. mdpi.comresearchgate.netnih.govsciprofiles.com

Prodrug Design and Bioconversion Studies

The development of this compound is a prime example of prodrug strategy, a cornerstone of modern pharmaceutical science. A prodrug is an inactive or less active derivative of a parent drug molecule that undergoes biotransformation in the body to release the active pharmacological agent. mdpi.comnih.gov This approach is frequently employed to overcome undesirable properties of the parent drug, such as poor solubility, instability, or lack of site-specificity. nih.gov In the case of corticosteroids like desonide, which are often characterized by low water solubility, converting them into a phosphate ester prodrug addresses a critical formulation challenge. researchgate.netresearchgate.netresearchgate.net

Strategies for Enhancing Solubility and Bioavailability via Prodrugs

A significant hurdle in the development of many therapeutic agents, including corticosteroids, is their poor aqueous solubility. mdpi.com Desonide, for instance, is practically insoluble in water, which complicates the preparation of aqueous formulations for parenteral or ophthalmic use. researchgate.net The phosphate prodrug approach is a well-established and effective strategy to dramatically increase the hydrophilicity of a parent molecule. nih.govinnoscience.runih.gov

The core strategy involves the chemical modification of the parent drug, desonide, by attaching a phosphoric acid moiety. innoscience.runih.gov This is typically achieved by esterification at a hydroxyl group on the drug molecule. For corticosteroids, the hydroxyl group at the C-21 position is a common and suitable site for such modification. nih.gov The resulting phosphate ester, this compound, is an ionic, highly polar molecule with significantly improved water solubility compared to the parent desonide. nih.govaxplora.com This enhanced solubility facilitates the formulation of aqueous solutions. nih.govresearchgate.net

The following table illustrates the impact of phosphate esterification on the solubility of a structurally related corticosteroid, budesonide (B1683875).

CompoundWater SolubilityClassification
Budesonide28 µg/mLVirtually Insoluble
Budesonide 21-phosphate disodium (B8443419) salt110 mg/mLFreely Soluble
Data derived from research on budesonide, a structurally similar corticosteroid, to demonstrate the principle of solubility enhancement via phosphate prodrug formation. researchgate.net

In vivo Bioconversion Mechanisms of Phosphate Prodrugs

The therapeutic efficacy of a prodrug like this compound is entirely dependent on its efficient conversion back to the active parent drug, desonide, within the body. mdpi.com This bioconversion is a critical pharmacokinetic step. For phosphate ester prodrugs, this process is primarily mediated by a class of enzymes called alkaline phosphatases (ALPs). innoscience.runih.gov

Alkaline phosphatases are ubiquitous throughout the human body, found in the liver, bone, intestine, and plasma, which makes the phosphate prodrug strategy broadly applicable. mdpi.cominnoscience.ru The mechanism of action involves the enzymatic hydrolysis of the phosphate ester bond linking the phosphate group to the desonide molecule. nih.gov This cleavage reaction releases the active desonide and an inorganic phosphate ion, both of which are endogenous or readily handled by the body.

The rate of this bioconversion can be a critical factor in the onset of drug action. For applications requiring a rapid therapeutic effect, a fast cleavage rate is desirable. nih.gov The inherent reactivity of the phosphate ester and its accessibility to alkaline phosphatases influence this rate. nih.gov The in vivo metabolism and the speed of payload release can also be influenced by the route of administration, as different tissue compartments have varying levels of enzymatic activity. acs.orgnih.gov Upon release, the parent drug, desonide, can then interact with its target glucocorticoid receptors to elicit its anti-inflammatory effects. wikipedia.org

Structural Modifications for Improved Pharmacokinetic Profiles

The pharmacokinetic profile of a corticosteroid is not solely determined by its prodrug form but is also fundamentally linked to the structure of the parent molecule. Medicinal chemists have made numerous structural modifications to the basic cortisol steroid nucleus to enhance therapeutic properties and improve pharmacokinetics. nih.gove-jnc.org These modifications aim to increase potency, alter receptor selectivity, and control the rate of metabolism and clearance. nih.govharvard.edu

Desonide itself is a synthetic corticosteroid with specific structural features designed to optimize its activity. nih.gov As a non-fluorinated corticosteroid, it differs from other potent analogs that incorporate fluorine at the C-9 position to increase activity and slow metabolism. nih.govwikipedia.orgharvard.edu

General strategies for modifying the corticosteroid scaffold to improve pharmacokinetic and pharmacodynamic profiles include:

A-Ring Modification: The introduction of a double bond between the C-1 and C-2 positions, as seen in prednisolone, increases glucocorticoid activity and reduces mineralocorticoid side effects. nih.gove-jnc.org

B-Ring Modification: Adding a fluorine atom at the C-9 position generally enhances anti-inflammatory potency. nih.gove-jnc.org

D-Ring and Side-Chain Modification: Alterations at the C-16 and C-17 positions are common. For example, methylation at C-16 can decrease mineralocorticoid receptor affinity. harvard.edu The formation of a cyclic ketal at C-16 and C-17, as in desonide (an isopropylidene derivative), modifies the polarity and receptor interaction of the molecule. nih.gov

The prodrug moiety itself can also be considered a structural modification aimed at improving pharmacokinetics. researchgate.net While the primary purpose of the sodium phosphate group in this compound is to enhance water solubility, other prodrug approaches for corticosteroids have utilized different promoieties, such as lipophilic esters, to enhance topical deposition and modify absorption characteristics. nih.gov The design of the linker between the drug and the promoiety is crucial, as its stability and susceptibility to cleavage directly control the release rate and, therefore, the pharmacokinetic profile of the active drug. nih.gov

The table below summarizes common structural modifications on the corticosteroid nucleus and their general effects.

Structural ModificationPosition(s)General Effect on ProfileExample Compound
Double BondC1-C2Increases glucocorticoid activity, reduces mineralocorticoid effectsPrednisolone
FluorinationC9Increases anti-inflammatory activity and slows metabolismDexamethasone
MethylationC16Increases glucocorticoid activity, decreases mineralocorticoid effectsDexamethasone
Ketal FormationC16, C17Modifies potency and lipophilicityDesonide
EsterificationC21Creates prodrugs to modify solubility or lipophilicityThis compound, Beclomethasone dipropionate
This table presents general principles of corticosteroid structural modification. nih.govnih.gove-jnc.orgharvard.edu

Preclinical and in Vitro Research Models

Cell Culture Models for Mechanistic Studies

Cell culture models are instrumental in elucidating the cellular and molecular mechanisms of drug action. For desonide (B1670306) sodium phosphate (B84403), these models have been crucial in assessing its safety and anti-inflammatory properties at a cellular level.

Human Corneal Epithelial Cell Biocompatibility Assays

Preliminary studies have been conducted to assess the biocompatibility of formulations containing desonide sodium phosphate on human corneal epithelial (HCE) cells. One study evaluated a novel ophthalmic formulation, XanterDES, which contains 0.025% this compound and 0.2% xanthan gum. The results demonstrated the cytocompatibility of the undiluted formulation on HCE cells, indicating its safety for ocular surface application. nih.govmdpi.comresearchgate.net

Cell-Based Assays for Anti-inflammatory Effects

The anti-inflammatory properties of desonide are central to its therapeutic action. google.comresearchgate.net In a study investigating potential treatments for neurodevelopmental disorders, desonide was identified among several glucocorticoids for its ability to promote the exit of a mutant protein (R451C NLGN3) from the endoplasmic reticulum in HEK-293 cells. uniroma1.it This suggests a role in cellular stress response pathways. Further research in cell-based assays has shown that glucocorticoids, as a class, can modulate inflammatory responses. uniroma1.it

Ex Vivo Tissue Permeation Studies

Ex vivo studies using animal tissues help to predict the absorption and penetration of a drug in a more complex biological system than cell cultures. For topical corticosteroids like desonide, skin permeation studies are common. One study on a nanotechnological hydrogel containing desonide demonstrated higher retention in the epidermis compared to a commercial formulation, suggesting enhanced local availability. researchgate.net Another study on a microemulsion-based gel of desonide showed a significant increase in drug retention in rat skin compared to a commercial gel. meddocsonline.org While these studies focus on dermal application, they provide insights into the formulation's ability to deliver the active compound to the target tissue.

Animal Models for Disease Pathophysiology and Therapeutic Efficacy (Non-Clinical)

Animal models are essential for evaluating the in vivo efficacy of a drug candidate in a setting that mimics human disease. This compound has been tested in models of uveitis and dry eye disease.

LPS-Induced Uveitis Models

Endotoxin-induced uveitis, typically induced by lipopolysaccharide (LPS), is a standard model for studying ocular inflammation. nih.govarvojournals.org In a rabbit model of LPS-induced uveitis, different concentrations of this compound eye drops were tested. nih.govarvojournals.org The results showed that a 0.25% concentration effectively inhibited inflammation. nih.govresearchgate.net Notably, a lower concentration of 0.025% also demonstrated significant inhibitory activity, particularly in reducing corneal edema, while having a less pronounced effect on intraocular inflammatory markers like leukocytes and prostaglandin (B15479496) E2 in the aqueous humor. nih.govresearchgate.netarvojournals.org This suggests that lower concentrations may localize the anti-inflammatory effect to the ocular surface, potentially improving the safety profile. researchgate.netarvojournals.org

Efficacy of this compound in LPS-Induced Uveitis Rabbit Model
ConcentrationEffect on Corneal EdemaEffect on Aqueous Humor LeukocytesEffect on Aqueous Humor Prostaglandin E2
0.25%Significant InhibitionSignificant InhibitionSignificant Inhibition
0.025%Significant InhibitionInhibition (not statistically significant)Inhibition (not statistically significant)
0.0025%No Significant EffectNo Significant InhibitionNo Significant Inhibition

Dry Eye Disease Models

Animal models of dry eye disease (DED) are used to assess therapies aimed at improving tear production and reducing ocular surface damage. frontiersin.org A murine model of DED, which mimics both hyposecretive and aqueous-deficient forms, was used to evaluate the efficacy of an ophthalmic formulation containing 0.025% this compound and 0.2% xanthan gum (XanterDES). nih.govresearchgate.netresearchgate.net The study found that this formulation was effective in preventing both the reduction in tear volume and the occurrence of corneal damage. researchgate.netnih.gov In a murine model of dry eye induced by a controlled desiccating environment, the combination of 0.025% this compound with 0.2% xanthan gum significantly reduced corneal staining scores compared to the vehicle control. arvojournals.org The addition of this compound to the xanthan gum formulation resulted in an earlier onset of the protective effect on the corneal epithelium. arvojournals.org

Efficacy of this compound Formulation in Murine Dry Eye Disease Model
Treatment GroupEffect on Tear VolumeEffect on Corneal Damage (Staining Score)
XanterDES (0.025% this compound + 0.2% Xanthan Gum)Prevention of ReductionSignificantly Reduced
0.2% Xanthan Gum alone-Reduced (less effective than combination)
Untreated ControlReductionIncreased

Q & A

Q. What are the key structural and functional characteristics of desonide sodium phosphate relevant to its anti-inflammatory activity?

this compound (C24H30Na2O8P) is a water-soluble synthetic corticosteroid derivative. Its structure includes a 16α,17α-acetonide group, which enhances lipophilicity and tissue penetration, and a phosphate ester group that improves aqueous solubility for topical or ocular formulations. The anti-inflammatory activity stems from glucocorticoid receptor binding, inhibiting pro-inflammatory mediators like cytokines and phospholipase A2 . Methodologically, nuclear magnetic resonance (NMR) and mass spectrometry are used to confirm structural integrity, while receptor-binding assays (e.g., competitive ELISA) quantify affinity .

Q. How is this compound formulated for stability in aqueous solutions?

Stability in aqueous formulations depends on pH, buffer composition, and excipients. Phosphate-buffered saline (PBS, pH 7.4) is commonly used, with sodium phosphate dibasic (Na2HPO4) and monobasic (NaH2PO4) salts maintaining ionic strength. For example, 0.01 M PBS with 0.05% Tween 20 and 0.5% BSA prevents aggregation and degradation during storage at 4°C . Accelerated stability testing under ICH guidelines (e.g., 40°C/75% RH for 6 months) validates shelf-life predictions .

Q. What analytical methods are recommended for quantifying this compound in biological matrices?

High-performance liquid chromatography (HPLC) with UV detection (λ = 240 nm) is standard. A C18 column and mobile phase of acetonitrile:phosphate buffer (30:70 v/v, pH 3.0) achieve resolution from metabolites. For plasma samples, solid-phase extraction (SPE) using Oasis HLB cartridges improves recovery rates (>90%) . LC-MS/MS is preferred for low-concentration ocular tissue analyses, with a LOQ of 1 ng/mL .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported efficacy data for this compound across preclinical models?

Discrepancies often arise from variations in experimental design:

  • Dose-response calibration : Use a logarithmic dosing range (0.01% to 0.1% w/v) to identify non-linear pharmacokinetics .
  • Model selection : Murine contact dermatitis models may overpredict human efficacy compared to humanized xenograft models .
  • Endpoint variability : Standardize histopathological scoring (e.g., Baker’s scale for inflammation) and validate via blinded multi-observer analysis .

Q. What methodological challenges arise in studying the ocular bioavailability of this compound, and how can they be mitigated?

Challenges include rapid tear-film clearance and corneal permeability limits. Solutions:

  • Formulation optimization : Use mucoadhesive polymers (e.g., hyaluronic acid) to prolong precorneal retention .
  • Permeation enhancers : Co-administer EDTA (0.01%) to transiently disrupt tight junctions .
  • In vivo imaging : Confocal microscopy with fluorescently tagged desonide quantifies real-time corneal penetration in rabbit models .

Q. How do buffer composition and ionic strength affect the enzymatic stability of this compound in immunoblotting applications?

Desonide’s phosphate group is susceptible to alkaline phosphatase (ALP)-mediated hydrolysis. In immunoblotting (e.g., Western blot for p53/MDM2 interactions):

  • Use Tris-HCl (pH 7.5) instead of carbonate buffers to minimize ALP activity.
  • Add sodium orthovanadate (1 mM) as a phosphatase inhibitor in lysis buffers .
  • Validate buffer interference via spiked recovery experiments (±10% deviation acceptable) .

Methodological Recommendations

  • Synthesis Validation : Confirm this compound purity (>99.5%) via USP monographs using titration against ceric sulfate .
  • Safety Protocols : Adhere to SDS guidelines for handling (e.g., PPE, fume hoods) and dispose of waste via incineration .
  • Contradiction Management : Perform meta-analyses using PRISMA guidelines to identify confounding variables in published efficacy data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.